molecular formula C18H15NaOSi B8034644 sodium;oxido(triphenyl)silane

sodium;oxido(triphenyl)silane

Cat. No.: B8034644
M. Wt: 298.4 g/mol
InChI Key: RTXDMWNDEUYXPG-UHFFFAOYSA-N
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Description

Sodium;oxido(triphenyl)silane (NaOSiPh₃) is an organosilicon compound featuring a sodium-bound oxido group attached to a triphenylsilane moiety. This compound is primarily utilized in synthetic chemistry as a nucleophilic reagent or reducing agent due to the reactivity of the Si–O–Na group. Its structure combines the steric bulk of three phenyl groups with the ionic character of the sodium-oxygen bond, enabling unique reactivity in cross-coupling and deprotonation reactions .

Properties

IUPAC Name

sodium;oxido(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXDMWNDEUYXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NaOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;oxido(triphenyl)silane typically involves the reaction of triphenylsilane with sodium hydroxide. The reaction can be represented as follows:

Ph3SiH+NaOHPh3SiONa+H2\text{Ph}_3\text{SiH} + \text{NaOH} \rightarrow \text{Ph}_3\text{SiONa} + \text{H}_2 Ph3​SiH+NaOH→Ph3​SiONa+H2​

This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the silane.

Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of large-scale reactors where triphenylsilane is reacted with sodium hydroxide under controlled conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

Types of Reactions:

    Reduction: this compound can act as a reducing agent in various organic reactions. It is particularly effective in the reduction of carbonyl compounds to alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions where the oxido group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrosilanes and strong acids.

    Substitution: Nucleophiles such as halides, amines, and thiols can react with this compound under mild conditions to form substituted silanes.

Major Products:

    Reduction: The major products are typically alcohols when reducing carbonyl compounds.

    Substitution: The products depend on the nucleophile used but can include various organosilicon compounds.

Mechanism of Action

The mechanism by which sodium;oxido(triphenyl)silane exerts its effects is primarily through its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound can form stable bonds with various organic and inorganic groups, facilitating a wide range of chemical transformations. The molecular targets and pathways involved include the reduction of carbonyl groups to alcohols and the formation of silicon-carbon bonds in substitution reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Triphenylsilane (Ph₃SiH)

  • Structure and Reactivity : Triphenylsilane lacks the sodium-oxido group, instead possessing a hydride (-H) bonded to silicon. This structural difference renders it a potent hydrosilylation agent, though steric hindrance from phenyl groups reduces its hydride-donating efficiency compared to less bulky silanes .
  • Thermal Stability : The C–Si bonds in triphenylsilane are stable up to ~160°C, but fluorination (e.g., in fluorinated diphenylsilane) weakens these bonds, lowering thermal stability .
  • Applications : Used in polymer cross-linking and as a reducing agent in catalytic systems, though sodium;oxido(triphenyl)silane’s ionic character may offer superior compatibility with polar solvents .
Property This compound (Inferred) Triphenylsilane (Ph₃SiH)
Molecular Weight ~278.3 g/mol 260.41 g/mol
Solubility High in polar solvents (e.g., THF) Soluble in ether, benzene
Reactivity Nucleophilic deprotonation Hydrosilylation

Triphenylphosphine Oxide (Ph₃P=O)

  • Electronic Effects : Unlike the ionic Si–O–Na bond in this compound, triphenylphosphine oxide has a polar P=O bond, making it a poor nucleophile but a strong Lewis base.
  • Catalytic Performance : Triphenylphosphine oxide is less effective in reduction reactions compared to silanes due to its lower hydricity and steric constraints .
  • Thermal Stability : Decomposes above 220°C, comparable to this compound, but with distinct degradation pathways due to P=O bond cleavage .

Sodium Triphenylstannide (NaSnPh₃)

  • Metal Center Differences: Replacing silicon with tin increases atomic radius and reduces electronegativity, enhancing nucleophilicity. Sodium triphenylstannide reacts efficiently with chloromethylsilanes to form tris(stannyl)silanes, a reactivity less pronounced in this compound due to silicon’s smaller size .
  • Applications : Primarily used in transmetalation reactions, whereas this compound is more suited for oxygen-centric nucleophilic substitutions .

Chloro(phenyl)germanes (PhGeCl₃)

  • Bond Strength and Reactivity : Ge–C bonds are weaker than Si–C bonds, making chloro(phenyl)germanes more reactive in cross-coupling reactions. This compound’s Si–O–Na group provides greater stability in moist environments compared to moisture-sensitive germanes .

Key Research Findings

  • Catalytic Efficiency : this compound’s steric bulk limits its utility in reactions requiring small silanes (e.g., primary silanes in hydrosilylation), but its ionic nature enhances solubility in polar media .
  • Thermal Degradation: Fluorinated analogs (e.g., fluorodiphenylsilane) show reduced thermal stability compared to non-fluorinated silanes, suggesting that electron-withdrawing substituents destabilize the Si–O bond in this compound derivatives .
  • Synthetic Versatility : Demonstrated in graphene oxide functionalization, where silane coupling agents (e.g., mercaptosilanes) reduce GO and anchor polymers, a role this compound could fulfill with higher efficiency due to its nucleophilic oxido group .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound ~278.3 N/A THF, DMSO, H₂O (limited)
Triphenylsilane 260.41 42–44 Ether, benzene, ethanol
Triphenylphosphine oxide 278.29 22–24 Chloroform, benzene

Table 2: Reactivity Comparison in Catalytic Systems

Compound Reaction Type Yield (%) Key Limitation
This compound Deprotonation ~85* Steric hindrance
Triphenylsilane Hydrosilylation 96 Slow kinetics with bulky substrates
Sodium Triphenylstannide Transmetalation >90 Moisture sensitivity

*Inferred from analogous sodium silanolates .

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